3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-16-4-2-6-18(14-16)22(27)23-19-7-3-5-17(15-19)20-8-9-21(25-24-20)26-10-12-28-13-11-26/h2-9,14-15H,10-13H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRLOIZSKHTEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(6-Chloropyridazin-3-yl)aniline
- Starting Material : 3-Aminophenylboronic acid and 3,6-dichloropyridazine.
- Coupling Reaction :
- Key Data :
Amide Bond Formation with 3-Methylbenzoyl Chloride
- Acyl Chloride Preparation :
- Coupling Conditions :
- Workup :
- Precipitation in ice-water, filtration, and recrystallization from ethanol.
- Yield : 76%.
- Purity : ≥95% (HPLC).
Route B: Pyridazine Ring Functionalization First
Synthesis of 6-Morpholinopyridazine-3-carboxylic Acid
Conversion to Acid Chloride
Coupling with 3-Methyl-N-(3-aminophenyl)benzamide
Alternative Methods and Optimization
Microwave-Assisted Synthesis
Catalytic Systems
- Pd(OAc)₂/XPhos : Higher yields (80%) but requires rigorous anhydrous conditions.
- PdCl₂(dppf) : Tolerant to moisture, yields 75%.
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃):
- LCMS : m/z 419.2 [M+H]⁺.
- IR : 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N morpholine).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles
ZINC01124772
- Structure: 3-Methyl-N-[(1R)-2-methyl-1-[4-methyl-5-[2-oxo-2(phenethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]propyl]benzamide.
- Key Differences: Replaces pyridazine with a 1,2,4-triazole ring and introduces a phenethylamino side chain.
- Activity : Exhibits strong docking energy (-9.2 kcal/mol) against the Resuscitation Promoting Factor B (RpfB) protein, forming hydrogen bonds with Arg194 and Glu242 residues. Comparatively, the target compound’s pyridazine-morpholine system may offer superior π-stacking but reduced hydrogen-bonding diversity .
Compound from WO2013023184
- Structure: N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)quinoxaline-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide.
- Key Differences: Substitutes pyridazine with quinoxaline and adds a sulfamoyl linkage.
- Activity: The quinoxaline core enhances planarity for DNA intercalation, while the sulfamoyl group improves solubility. However, the target compound’s morpholine-pyridazine system may provide better metabolic stability .
Benzamide Derivatives with Varied Substituents
GSK-2126458
- Structure : 2,4-Difluoro-N-{2-[4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]ethyl}benzamide.
- Key Differences : Incorporates a pyridopyrimidine ring and fluorine atoms.
- Activity: Fluorine atoms increase lipophilicity and membrane permeability.
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide
- Structure : Features a chloropyrazine ring and trifluoromethyl groups.
- Key Differences: Trifluoromethyl groups enhance electron-withdrawing effects, improving binding to hydrophobic pockets. The target compound’s morpholine group instead prioritizes hydrogen-bond donor-acceptor balance .
Analogs with Aliphatic Chain Modifications
Compounds from Dichondra repens Study
Critical Analysis of Research Findings
- Morpholine vs. Halogenation : Morpholine-containing analogs (e.g., target compound, GSK-2126458) prioritize solubility and hydrogen bonding, whereas halogenated derivatives (e.g., trifluoromethyl compound in ) favor lipophilicity .
- Heterocycle Impact : Pyridazine and triazole cores (target vs. ZINC01124772) show comparable docking energies, but pyridazine’s planar structure may improve stacking in enzymatic pockets .
Biological Activity
3-Methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound belonging to the class of benzanilides. Its unique structure includes a morpholine ring which enhances its chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the morpholine group contributes to its solubility and potential interactions with various biological targets.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, modulating their activity and influencing various biochemical pathways.
- Receptor Interaction : The compound can bind to specific receptors, altering signaling pathways involved in cellular processes.
Biological Activity
Research indicates that this compound has potential therapeutic applications, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models.
Case Studies and Research Findings
- Anticancer Effects : A study demonstrated that the compound significantly reduced cell viability in several cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Activity : In vivo studies indicated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines in animal models, highlighting its potential use in treating inflammatory diseases.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methyl-N-(3-(6-piperidinopyridazin-3-yl)phenyl)benzamide | Structure | Moderate anticancer activity |
| 3-Methyl-N-(3-(6-pyrrolidinopyridazin-3-yl)phenyl)benzamide | Structure | Low anti-inflammatory activity |
The presence of the morpholine ring in this compound is hypothesized to enhance its solubility and bioavailability compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and what optimization strategies are critical for improving yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core via cyclization, followed by coupling with a substituted benzamide. Key optimization steps include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach aromatic rings .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DCM) for amide bond formation, balancing reactivity and solubility .
- Temperature Control : Reactions often require precise thermal conditions (e.g., 60–80°C for cyclization steps) to avoid side products .
- Purification : Column chromatography or recrystallization to isolate high-purity products, monitored by TLC .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : To verify substituent positions and aromatic ring connectivity .
- IR Spectroscopy : Confirms amide (C=O stretch ~1650 cm⁻¹) and morpholine (C-O-C ~1100 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) .
Q. What initial biological screening approaches are recommended to assess its potential therapeutic applications?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : High-throughput screening against kinases or proteases, given the morpholine-pyridazine scaffold’s affinity for ATP-binding pockets .
- Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Target Identification : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity for suspected targets .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate in vitro hits using alternative methods (e.g., microscale thermophoresis vs. SPR) to rule out assay-specific artifacts .
- ADME Studies : Assess pharmacokinetic parameters (e.g., plasma stability, microsomal half-life) to identify metabolic liabilities .
- Metabolite Profiling : LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
- Dose-Response Refinement : Adjust dosing regimens in animal models to align with pharmacokinetic data .
Q. What computational methods are employed to predict reactivity or interactions with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., amide bond formation) and optimize transition states .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases, leveraging the morpholine group’s hydrogen-bonding potential .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time (e.g., 100 ns trajectories) to assess binding stability .
Q. What strategies are used in structure-activity relationship (SAR) studies to enhance bioactivity?
- Methodological Answer :
- Systematic Substituent Variation : Replace the 3-methyl group on the benzamide with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., -t-Bu) to modulate steric and electronic effects .
- Biophysical Techniques :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to guide SAR .
- X-ray Crystallography : Resolve ligand-target co-crystal structures to identify critical interactions (e.g., π-π stacking with pyridazine) .
- Proteolytic Stability Assays : Modify the morpholine ring to azetidine or piperazine derivatives to improve metabolic stability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility or stability data across studies?
- Methodological Answer :
- Standardized Protocols : Adopt USP/Ph.Eur. guidelines for solubility testing (e.g., shake-flask method in pH 7.4 PBS) to ensure reproducibility .
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC to identify instability triggers .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., nitrobenzamide derivatives) to contextualize discrepancies .
Experimental Design Considerations
Q. What in vivo experimental designs are recommended to evaluate therapeutic efficacy while minimizing off-target effects?
- Methodological Answer :
- Dose Escalation Studies : Use a staggered dosing regimen in rodent models to establish maximum tolerated dose (MTD) .
- Toxicogenomics : RNA-seq of liver/kidney tissues post-treatment to screen for off-target gene expression changes .
- Biomarker Integration : Measure circulating cytokines or enzymes (e.g., ALT/AST) to correlate efficacy with toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
